molecular formula C22H15Cl2N3OS B12271904 N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B12271904
M. Wt: 440.3 g/mol
InChI Key: JOVIFAZDOLMKBT-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a phenylquinazolinyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,3-dichlorobenzene and a suitable nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the quinazoline derivative with a thiol compound under appropriate conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: This compound may be studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biology: It may be used as a tool compound in biological studies to investigate its effects on cellular processes and molecular targets.

    Materials Science: The compound could be explored for its potential use in the development of advanced materials with unique properties.

    Industrial Chemistry: It may find applications in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide: Unique due to its specific substitution pattern and sulfanyl linkage.

    N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-4-yl)sulfanyl]acetamide: Similar structure but with a different substitution position on the quinazoline ring.

    N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl linkage.

Uniqueness

This compound is unique due to its specific combination of functional groups and substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H15Cl2N3OS

Molecular Weight

440.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H15Cl2N3OS/c23-16-10-6-12-18(20(16)24)25-19(28)13-29-22-26-17-11-5-4-9-15(17)21(27-22)14-7-2-1-3-8-14/h1-12H,13H2,(H,25,28)

InChI Key

JOVIFAZDOLMKBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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